2-Amino-6-methoxybenzaldehyde

Aldehyde dehydrogenase 3A1 Enzyme inhibition IC₅₀ comparison

2‑Amino‑6‑methoxybenzaldehyde is an ortho‑aminobenzaldehyde derivative that carries an amino group at the 2‑position and a methoxy group at the 6‑position of the aromatic ring [REFS‑1]. Its dual ortho‑/para‑directing functionality makes it a regiospecific substrate for Friedländer quinoline condensations, delivering 8‑methoxy‑substituted quinoline scaffolds that are inaccessible from the parent 2‑aminobenzaldehyde or other regioisomers [REFS‑2].

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 151585-95-4
Cat. No. B117305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methoxybenzaldehyde
CAS151585-95-4
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1C=O)N
InChIInChI=1S/C8H9NO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,9H2,1H3
InChIKeyLDZAAZUENSWIGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-methoxybenzaldehyde (CAS 151585‑95‑4) – A Regiospecific 2‑Aminobenzaldehyde Building Block for Heterocycle Synthesis


2‑Amino‑6‑methoxybenzaldehyde is an ortho‑aminobenzaldehyde derivative that carries an amino group at the 2‑position and a methoxy group at the 6‑position of the aromatic ring [REFS‑1]. Its dual ortho‑/para‑directing functionality makes it a regiospecific substrate for Friedländer quinoline condensations, delivering 8‑methoxy‑substituted quinoline scaffolds that are inaccessible from the parent 2‑aminobenzaldehyde or other regioisomers [REFS‑2]. The compound is supplied as a yellow crystalline solid (mp 98‑100 °C) with a typical purity of ≥ 97 % [REFS‑3].

Why Generic 2‑Aminobenzaldehydes Cannot Replace 2‑Amino‑6‑methoxybenzaldehyde in Regioselective Syntheses


Generic 2‑aminobenzaldehydes (e.g., unsubstituted or 4‑/5‑methoxy isomers) lack the 6‑methoxy substituent that is essential for constructing the 8‑methoxyquinoline pharmacophore found in antimalarial agents such as primaquine [REFS‑1]. In enzymatic assays, substituent position directly modulates inhibitory potency against human ALDH3A1; the 6‑methoxy analogue exhibits an IC₅₀ of 2.1 μM, approximately 7‑ to 10‑fold higher (i.e., weaker) than optimized benzaldehyde‑based inhibitors, making it a useful low‑potency probe for mechanistic studies [REFS‑2]. Simply interchanging regioisomers would alter both synthetic outcome and biological fingerprint, undermining reproducibility in medicinal‑chemistry and biochemical workflows.

Quantitative Differentiation of 2‑Amino‑6‑methoxybenzaldehyde from Its Closest Analogs


ALDH3A1 Inhibition Potency – 7‑ to 10‑Fold Weaker Than Key Benzaldehyde‑Based Inhibitors

2‑Amino‑6‑methoxybenzaldehyde inhibits human ALDH3A1 with an IC₅₀ of 2,100 nM (2.1 μM) under the same assay conditions where the benzaldehyde‑derived inhibitors CB7 and A20 achieve IC₅₀ values of 200 nM and 300 nM, respectively [REFS‑1][REFS‑2]. The 6‑methoxy‑substituted compound is therefore ≥ 7‑fold less potent. This well‑defined potency gap makes it a valuable low‑affinity tool compound for studying ALDH3A1 structure‑kinetic relationships or for use as a negative‑control probe when high‑potency inhibition is to be avoided.

Aldehyde dehydrogenase 3A1 Enzyme inhibition IC₅₀ comparison

Regioselective Friedländer Annulation – Exclusive Access to 8‑Methoxyquinolines

In the Friedländer condensation, the 6‑methoxy group of 2‑amino‑6‑methoxybenzaldehyde is retained in the final quinoline product, specifically delivering an 8‑methoxy substituent on the benzo‑fused ring [REFS‑1]. Unsubstituted 2‑aminobenzaldehyde yields quinoline without an 8‑alkoxy group, while the 4‑ or 5‑methoxy regioisomers place the methoxy group at positions that do not map onto the 8‑amino‑6‑methoxyquinoline pharmacophore required for antimalarial activity. No head‑to‑head yield comparison across all regioisomers is available, but the positional advantage is deterministic for synthetic route design.

Friedländer quinoline synthesis 8‑methoxyquinoline Regiospecific building block

Primaquine‑Core Precursor – Enabling Direct Assembly of the 8‑Amino‑6‑methoxyquinoline Pharmacophore

The antimalarial drug primaquine contains an 8‑amino‑6‑methoxyquinoline core that can be assembled from 2‑amino‑6‑methoxybenzaldehyde via a two‑step sequence: Friedländer condensation to install the quinoline ring followed by introduction of the 8‑amino side chain [REFS‑1]. No other 2‑aminobenzaldehyde regioisomer can deliver both the correct amino and methoxy substitution pattern in one step. While quantitative yields have not been directly reported, the strategic advantage is that the methoxy group is pre‑installed, obviating late‑stage methoxylation of the quinoline ring, which often proceeds in low yield (< 40 %) [REFS‑2].

Primaquine Antimalarial 8‑amino‑6‑methoxyquinoline

Superior Crystalline Handling Properties Relative to 2‑Aminobenzaldehyde

2‑Amino‑6‑methoxybenzaldehyde is an air‑stable yellow crystalline solid with a melting point of 98‑100 °C [REFS‑1]. In contrast, the parent 2‑aminobenzaldehyde is a low‑melting solid (mp ≈ 39‑42 °C) that is prone to oxidation and must be stored under strictly anhydrous conditions [REFS‑2]. The higher melting point and enhanced stability simplify weighing, storage, and reaction set‑up in parallel synthesis or automated dispensing workflows.

Physical form Melting point Laboratory handling

Optimal Procurement Scenarios for 2‑Amino‑6‑methoxybenzaldehyde Based on Verified Differentiation


Synthesis of 8‑Methoxyquinoline‑Based Antimalarial Lead Compounds

Medicinal‑chemistry programmes targeting primaquine analogs or other 8‑amino‑6‑methoxyquinoline scaffolds [REFS‑1] benefit from using 2‑amino‑6‑methoxybenzaldehyde as the starting material. The pre‑installed 6‑methoxy group eliminates the need for late‑stage quinoline methoxylation, which is typically low‑yielding (< 40 %), and ensures correct regiochemistry in the Friedländer condensation.

Biochemical Probe Development – Low‑Potency ALDH3A1 Inhibitor

Investigators studying ALDH3A1 substrate recognition or developing high‑throughput screening assays can employ 2‑amino‑6‑methoxybenzaldehyde as a well‑characterised low‑affinity inhibitor (IC₅₀ = 2.1 μM) [REFS‑2]. Its ≥ 7‑fold weaker potency relative to potent benzaldehyde‑based inhibitors makes it suitable as a negative‑control compound or as a starting scaffold for structure‑activity relationship (SAR) exploration.

Parallel Library Synthesis Requiring Air‑Stable o‑Aminobenzaldehyde Building Blocks

High‑throughput experimentation facilities that dispense solid reagents by automated powder handling benefit from the compound's high melting point (98‑100 °C) and non‑hygroscopic nature [REFS‑3]. Unlike the parent 2‑aminobenzaldehyde (mp 39‑42 °C, oxygen‑sensitive), the 6‑methoxy derivative can be weighed under ambient conditions for short periods, reducing workflow bottlenecks.

Schiff‑Base Ligand Synthesis for Coordination Chemistry

The simultaneous presence of a primary amino group and an aldehyde carbonyl allows 2‑amino‑6‑methoxybenzaldehyde to serve as a bifunctional ligand precursor. The 6‑methoxy group provides an additional metal‑coordination handle and influences the electron density on the imine nitrogen, enabling fine‑tuning of metal‑binding properties relative to non‑methoxylated analogs.

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